4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid
Description
4-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid is a heterocyclic compound featuring an isoindoloquinazoline core fused with a butanoic acid side chain. The core scaffold is synthesized via catalyst-free, one-pot reactions using 2-formyl benzoic acid and other readily available precursors under acetic acid conditions, as described in a 2012 study . This methodology emphasizes efficiency and scalability, making the compound accessible for pharmacological exploration.
Properties
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16(23)10-5-11-20-17-12-6-1-2-7-13(12)19(25)21(17)15-9-4-3-8-14(15)18(20)24/h1-4,6-9,17H,5,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWPPCVQYXGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Povarov reaction, a multicomponent reaction that combines anilines, alkenes, and aldehydes in the presence of a catalyst. For instance, a reaction involving aniline, phthalic aldehyde, and an appropriate alkene can yield the desired isoindoloquinazolinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Povarov reaction conditions to achieve higher yields and purity. This can include the use of eutectic solvents, which have been shown to facilitate the reaction under milder conditions and allow for the reuse of the solvent . The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the butanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid exerts its effects is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s fused ring structure allows for strong interactions with aromatic residues in proteins, potentially inhibiting or activating certain pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The isoindoloquinazoline derivatives share a common core but differ in substituents, side-chain length, and functional groups, which critically influence their physicochemical and biological properties. Below is a detailed comparison:
Key Findings :
Side-Chain Length and Solubility: The butanoic acid derivative (target compound) has a shorter chain compared to HA-7062 (hexanoic acid), resulting in lower molecular weight (356.35 vs. ~2.5) . The carboxylic acid group enhances polarity (polar surface area ~70 Ų) compared to amide derivatives like Y042-7282 (logP = 2.06) .
Substituent Effects :
- Methoxy groups (e.g., HA-6350 and HA-7062) increase lipophilicity (logP = 2.06–2.5) and steric bulk, which may improve membrane permeability but reduce solubility .
- The benzodioxepin moiety in Y042-7282 introduces a rigid aromatic system, likely enhancing binding affinity to hydrophobic targets .
Biological Relevance :
- Amide derivatives (e.g., Y042-7282 and morpholine-linked analogs) exhibit balanced logP values (1.5–2.06), making them candidates for central nervous system (CNS) penetration due to moderate hydrophobicity .
- The carboxylic acid group in the target compound may facilitate ionic interactions with enzymes or receptors, a feature exploited in drug design for targeted delivery .
Biological Activity
The compound 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid is a member of a class of isoindole and quinazoline derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.36 g/mol. The structural complexity of this compound contributes to its pharmacological properties.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Several studies have highlighted the potential of quinazoline derivatives in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have shown IC50 values lower than 10 µM against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
- Antiviral Properties : In silico studies have demonstrated that certain isoindole derivatives exhibit strong binding affinities to viral proteases, including the COVID-19 main protease. Docking studies revealed binding energies indicating potential efficacy as antiviral agents .
- Anti-inflammatory Effects : Compounds within this class have been noted for their anti-inflammatory properties. The presence of specific functional groups enhances their interaction with inflammatory pathways .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Key Enzymes : Many quinazoline derivatives act as inhibitors of kinases and proteases involved in cell signaling pathways that regulate proliferation and apoptosis.
- Molecular Docking Studies : These studies have elucidated the binding interactions between the compound and target proteins, showcasing how structural features contribute to its biological effects .
- Electrostatic Interactions : The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to biological targets .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Study on Anticancer Activity : A series of pyrazolo[1,5-c]quinazolines demonstrated significant cytotoxic effects against MCF-7 cells with IC50 values around 6.43 µM. The study concluded that structural modifications could enhance potency against various cancer types .
- Antiviral Efficacy : Research comparing novel quinazoline derivatives against COVID-19 showed promising results in terms of binding affinity to viral proteases when subjected to molecular docking simulations .
Comparative Analysis
The following table summarizes some related compounds and their respective biological activities:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C19H18N2O4 | Anticancer | <10 |
| 3-(9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)propanamide | C28H24N4O5 | Anticancer | 6.43 |
| 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-morpholinopropyl)acetamide | C26H30N4O6 | Antiviral | Not specified |
Q & A
Q. What are the efficient synthetic methodologies for 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid?
- Methodological Answer : A one-pot synthesis under catalyst-free conditions in acetic acid is a robust approach for constructing the isoindoloquinazoline core. This method leverages readily available starting materials (e.g., 2-formyl benzoic acid) and avoids complex catalysts, enabling efficient cyclization in a single step . Key parameters include:
- Solvent : Acetic acid (acts as both solvent and mild acid catalyst).
- Temperature : Reflux conditions (typically 100–120°C).
- Advantages : High atom economy, scalability, and avoidance of transition-metal catalysts.
Table 1 summarizes the methodology:
| Parameter | Details | Reference |
|---|---|---|
| Reaction Type | One-pot cyclization | |
| Catalyst | None (acetic acid as promoter) | |
| Key Intermediate | 2-formyl benzoic acid derivatives |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Post-synthesis characterization involves a combination of spectral and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC/FTIR : Purity assessment via reverse-phase HPLC; functional group analysis via FTIR (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- X-ray Crystallography : For unambiguous structural elucidation if single crystals are obtainable .
Q. What are the known pharmacological targets or biological activities of isoindoloquinazoline derivatives?
- Methodological Answer : While specific data on this compound is limited, structurally related isoindoloquinazolines exhibit:
- Antitumor Activity : Inhibition of topoisomerase I/II or DNA intercalation (e.g., batracylin analogs) .
- Antimicrobial Properties : Triazine-linked derivatives show anti-HIV and antibacterial effects .
- Experimental Design :
- In vitro assays : MTT assays for cytotoxicity, enzyme inhibition studies.
- Target Identification : Molecular docking against known oncogenic targets (e.g., EGFR kinase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions often arise from methodological variability. Strategies include:
- Standardized Assay Conditions : Control variables like cell line selection (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .
- Dose-Response Curves : Establish IC₅₀ values with ≥3 independent replicates.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement .
Q. What experimental designs are suitable for assessing the environmental impact of this compound?
Q. Laboratory Studies :
- Degradation Kinetics : Hydrolysis/photolysis under controlled pH/UV conditions.
- Partitioning Coefficients : Log Kow (octanol-water) and soil sorption (Kd) measurements.
Q. Ecotoxicology :
- Acute Toxicity : Daphnia magna or zebrafish embryo assays (OECD Test 202).
- Chronic Effects : Algal growth inhibition (OECD 201).
Q. Field Monitoring :
- LC-MS/MS quantification in water/soil samples from contaminated sites.
Q. How can computational methods predict the compound’s reactivity or interactions?
- Methodological Answer : Combine molecular modeling and quantum chemical calculations:
- Density Functional Theory (DFT) : Optimize geometry, calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., 100 ns trajectories in GROMACS).
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and toxicity .
Table 2 highlights key computational parameters:
| Method | Application | Software/Tool |
|---|---|---|
| DFT | Reactivity/Charge Distribution | Gaussian, ORCA |
| MD Simulations | Protein-Ligand Dynamics | GROMACS, AMBER |
| ADMET Prediction | Toxicity/Bioavailability | SwissADME, ProTox-II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
